N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide
Description
N-(2-Cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide is a synthetic amide derivative characterized by a cyclopropane ring and a hydroxyl group on the propyl side chain, coupled with a phenylpropanamide backbone. While direct structural or synthetic data for this compound are absent in the provided evidence, its analogs share key features such as substituted cyclopropane moieties, aromatic phenyl groups, and amide linkages. These structural elements are critical for modulating physicochemical properties (e.g., solubility, stability) and biological interactions. For example, cyclopropane rings enhance conformational rigidity, while hydroxyl groups may improve polarity . The compound’s synthesis likely follows routes analogous to those for structurally related amides, such as coupling activated carboxylic acids with amines under mild conditions, as seen in (yield: 21.6%, HPLC purification) .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(18,13-8-9-13)11-16-14(17)10-7-12-5-3-2-4-6-12/h2-6,13,18H,7-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQADEKWGQQOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide typically involves the condensation of 3-phenylpropanoic acid with 2-cyclopropyl-2-hydroxypropan-1-amine. This reaction is often facilitated by the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group, allowing it to react with the amine to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the cyclopropyl and hydroxypropyl groups, which are sensitive to harsh conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of cyclopropyl ketone or carboxylic acid derivatives.
Reduction: Formation of cyclopropyl amine derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
The following analysis compares N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide to structurally or functionally related amide derivatives, focusing on substituent effects, synthesis, and inferred properties.
Structural Analogues and Substituent Variations
Key Observations :
- Cyclopropane vs. Benzothiazole : Cyclopropane-containing analogs (e.g., compound 34) emphasize steric constraints and metabolic stability, while benzothiazole derivatives () may target specific biological receptors due to aromatic heterocycles .
Biological Activity
N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a cyclopropyl group, a hydroxypropyl moiety, and a phenyl group. Its chemical formula is . The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may modulate cellular processes by binding to these targets, leading to alterations in physiological responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for disease progression, particularly in cancer and inflammatory pathways.
- Receptor Modulation : It has been shown to interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
Biological Activity
Research has indicated several areas where this compound exhibits significant biological activity:
- Anticancer Activity :
-
Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant for conditions such as rheumatoid arthritis and systemic lupus erythematosus.
-
Neuroprotective Properties :
- Preliminary studies suggest that this compound may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
Case Studies and Research Findings
A variety of studies have explored the therapeutic potential of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with cyclopropane and phenylpropanamide precursors. Key steps include:
- Alkylation : Reacting cyclopropyl epoxide with a hydroxylamine derivative under anhydrous conditions (e.g., THF, 0–5°C).
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to verify cyclopropyl (δ 0.5–1.5 ppm) and hydroxypropyl (δ 3.5–4.5 ppm) groups.
- HPLC-MS : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 304.18).
- FT-IR : Peaks at 3300 cm⁻¹ (O–H stretch) and 1650 cm⁻¹ (amide C=O) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature : Store at –20°C (long-term) vs. 4°C (short-term). Degradation >25°C leads to cyclopropane ring opening (confirmed via GC-MS).
- Light Sensitivity : Protect from UV light (amber vials reduce photodegradation by 70%).
- Humidity : Use desiccants (silica gel) to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?
- Methodological Answer : Address variability using:
- Dose-Response Curves : Compare IC₅₀ values (e.g., enzyme inhibition vs. cell viability assays).
- Metabolite Profiling : LC-MS to identify active/inactive metabolites in hepatic microsomes.
- Receptor Binding Studies : Radioligand displacement assays (e.g., Ki measurements) to confirm target specificity .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or serotonin receptors.
- MD Simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD <2.0 Å).
- QSAR Models : Train models on phenylpropanamide derivatives to predict ADMET properties .
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP ligands in asymmetric hydrogenation steps.
- Chiral HPLC : Polysaccharide columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers (α >1.5).
- Optical Rotation : Compare [α]D²⁵ values with literature standards .
Q. What are the degradation pathways of this compound under oxidative stress, and how can they be characterized?
- Methodological Answer :
- Forced Degradation : Treat with H2O2 (3%, 40°C) and monitor via LC-MS. Major products include hydroxylated cyclopropane derivatives.
- EPR Spectroscopy : Detect free radicals generated during oxidation.
- Kinetic Studies : Pseudo-first-order rate constants (k) for degradation under varying pH (2–12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
